3-Octenoic acid

Food Science Flavor Chemistry Regulatory Affairs

Procuring a generic 'octenoic acid' risks regulatory non-compliance in flavor applications. Only the Δ3 isomer (CAS 1577-19-1) holds FEMA GRAS (4362) and JECFA (1627) approvals, mandating its use for fatty/oily notes in regulated food products. - Ensures regulatory compliance: substitution with 2- or 4-octenoic acid isomers can invalidate filings. - Provides a potent sensory signature at minute inclusion levels due to its extremely low odor threshold. - Supplied as a liquid at room temperature, simplifying handling versus solid octanoic acid.

Molecular Formula C8H14O2
Molecular Weight 142.20 g/mol
CAS No. 1577-19-1
Cat. No. B072152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Octenoic acid
CAS1577-19-1
Synonyms3-octenoic acid
Molecular FormulaC8H14O2
Molecular Weight142.20 g/mol
Structural Identifiers
SMILESCCCCC=CCC(=O)O
InChIInChI=1S/C8H14O2/c1-2-3-4-5-6-7-8(9)10/h5-6H,2-4,7H2,1H3,(H,9,10)
InChIKeyIWPOSDLLFZKGOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble in water;  soluble in most organic solvents
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





3-Octenoic Acid Procurement & Technical Baseline


3-Octenoic acid (CAS 1577-19-1), a C8 medium-chain unsaturated fatty acid, is characterized by a trans-double bond at the Δ3 position . It is a naturally occurring compound found in mammal milk, certain plants, and oils like coconut and palm kernel . Key physical properties include a molecular weight of 142.20 g/mol, a boiling point of 237-240°C, and a predicted pKa of 4.51 [1]. It is typically supplied as a colorless to pale yellow liquid with a fatty, oily aroma and is soluble in common organic solvents . It is designated as a flavoring agent by FEMA (No. 4362) and JECFA (No. 1627) [2][3].

Isomer Specificity of 3-Octenoic Acid


The term 'octenoic acid' encompasses multiple positional and geometric isomers, including 2-, 3-, 4-, and 5-octenoic acids, each with distinct regulatory statuses, sensory properties, and reactivities [1]. Procuring a generic 'octenoic acid' mixture without specifying the 3-isomer can lead to regulatory non-compliance in flavor applications, as only the 3-isomer holds specific FEMA GRAS (4362) and JECFA (1627) approvals [2][3]. Furthermore, the Δ3 position of the double bond dictates a unique odor profile and exceptionally low odor threshold, which are not replicated by isomers like 2-octenoic acid (FEMA 3957) or 4-octenoic acid (FEMA 4357) [4][5][6]. Substitution can therefore result in failed sensory specifications or invalidated regulatory filings.

3-Octenoic Acid Selection Evidence


Regulatory Exclusivity for Flavor Use

3-Octenoic acid is distinguished from its positional isomers by its unique regulatory approval as a flavoring substance. While other octenoic acids are also approved, they possess different FEMA and JECFA numbers, reflecting separate safety evaluations. 3-Octenoic acid is specifically assigned FEMA No. 4362 and JECFA No. 1627, with a JECFA evaluation in 2007 concluding 'No safety concern at current levels of intake' [1][2]. In contrast, the 2-isomer is FEMA 3957/JECFA 1805, and the 4-isomer is FEMA 4357/JECFA 1628 [3][4]. This specific regulatory identity is critical for compliance in food and beverage product development.

Food Science Flavor Chemistry Regulatory Affairs

Exceptional Odor Potency

In a systematic study of (Z)-3-unsaturated volatiles, (Z)-3-octenoic acid was identified as having one of the lowest odor thresholds in air, comparable to the highly potent (Z)-3-hexenal and (Z)-3-octenal [1][2]. While the study notes the odor quality of (Z)-3-alkenoic acids changes with chain length, from 'cheesy, sweaty' to 'waxy', the 8-carbon 3-octenoic acid is specifically noted for its potent, fatty, and oily aroma [1]. This high potency is a differentiating factor from other medium-chain fatty acids, which may have higher odor thresholds and less impactful sensory profiles.

Sensory Science Flavor Chemistry Olfactory Research

Liquid State vs Solid Saturated Analog

The presence of a trans-3 double bond in 3-octenoic acid significantly alters its physical state compared to its saturated counterpart, octanoic acid. 3-Octenoic acid is a liquid at room temperature with an estimated melting point of 1.7°C and a boiling point of 237-240°C . In contrast, octanoic acid is a solid at room temperature, with a melting point of 16-17°C [1]. This difference in physical state is a direct consequence of the unsaturated bond, which disrupts the crystal lattice packing efficiency. This can be a critical factor in formulations where a liquid fatty acid is required for improved miscibility or handling.

Chemical Engineering Formulation Science Physical Chemistry

Key Applications of 3-Octenoic Acid


Compliant Flavor Formulation

When formulating a flavor for a regulated food or beverage product, the specific FEMA GRAS and JECFA approval for 3-octenoic acid (FEMA 4362, JECFA 1627) is mandatory. This compound is the only Δ3 isomer with this specific regulatory clearance, making it the sole compliant choice for its intended fatty, oily flavor note [1][2]. Procurement of any other 'octenoic acid' isomer (e.g., 2- or 4-) would be a regulatory misstep that could delay product launch or require costly reformulation.

High-Impact Flavor & Fragrance Creation

For creating potent, high-impact flavor or fragrance accords where a powerful fatty or oily note is desired at low concentrations, 3-octenoic acid is a scientifically justified choice. Its extremely low odor threshold, as identified in comparative GC-O studies, means it can provide a robust sensory signature at minute inclusion levels, potentially offering cost and formulation advantages over less potent alternatives [3].

Liquid-Phase Reactive Formulations

In applications such as the synthesis of surfactants, lubricants, or polymerizable monomers where a liquid-phase unsaturated fatty acid is needed, 3-octenoic acid offers a practical advantage over its saturated analog, octanoic acid. Its liquid state at room temperature facilitates easier handling, mixing, and reaction initiation without the need for pre-heating to melt a solid feedstock, as would be required for octanoic acid (m.p. 16-17°C) [4].

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